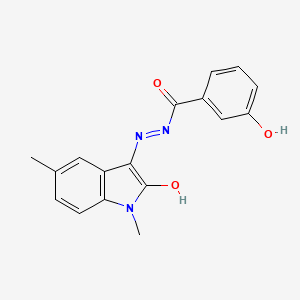

N-(4-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves the integration of arylalkyl substituents to improve potency and selectivity at D(2)-like receptors. Arylalkyl moieties, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contribute to the composite structure responsible for selective and potent receptor interaction (Sikazwe et al., 2009).

Molecular Structure Analysis

Piperazine derivatives, including our molecule of interest, are central to the rational design of drugs. These compounds exhibit a broad spectrum of therapeutic uses, reflecting the structural diversity that piperazine scaffolds can provide. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, indicating the critical role of molecular structure in drug design (Rathi et al., 2016).

Chemical Reactions and Properties

The reactivity of piperazine analogues, including N-(4-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, involves interactions with various biochemical pathways, especially targeting Mycobacterium tuberculosis. Piperazine serves as a versatile scaffold, with recent molecules displaying activity against multidrug-resistant strains. This highlights the compound's role in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Physical Properties Analysis

Fluorine compounds, including those bearing the piperazine moiety, exhibit improved physical and chemical properties due to the presence of fluorinated atoms. These properties include increased electronegativity, stability of formed carbanions, and enhanced hydrophobic effects, which contribute to good biological activities (Bakhotmah & Al-Otaibi, 2020).

Chemical Properties Analysis

The N-dealkylation of arylpiperazine derivatives is a significant metabolic pathway for compounds within this class, affecting their disposition and pharmacological actions. This process, primarily mediated by CYP3A4, leads to the formation of 1-aryl-piperazines, which possess a variety of effects on neurotransmitter receptors, demonstrating the complex chemical behavior of these molecules within biological systems (Caccia, 2007).

properties

IUPAC Name |

N-(4-fluorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJMTDRGVCGQAB-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxypropanoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5676923.png)

![8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676925.png)

![(4aS*,8aS*)-2-(cyclobutylcarbonyl)-7-[(3-methylisoxazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5676941.png)

![2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676947.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(5-methyl-2H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5676968.png)

![1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5676976.png)

![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-3-methylimidazolidin-2-one](/img/structure/B5676983.png)

![1-[(5-methyl-2-furyl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5676991.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5677000.png)

![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5677019.png)

![2-(2-phenylethyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5677025.png)